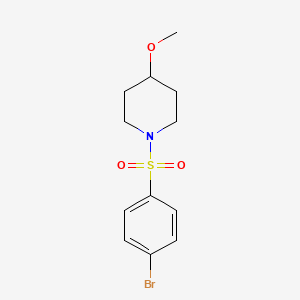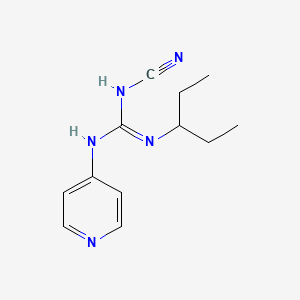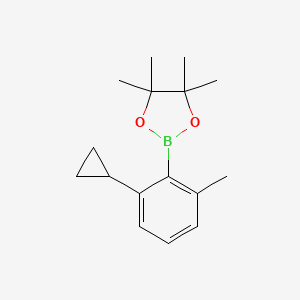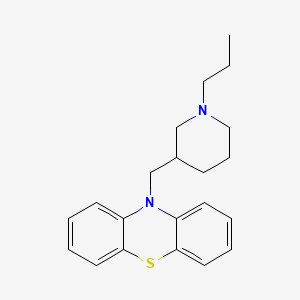
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is an organic compound with the molecular formula C10H10BrNO3. It contains several functional groups, including an ester, an oxime, and a bromine atom attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate typically involves the bromination of a suitable precursor followed by esterification and oxime formation. One common method starts with the bromination of 2-methylbenzoic acid to form 2-bromo-5-methylbenzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-bromo-5-methylbenzoate. Finally, the oxime group is introduced by reacting the ester with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction of the oxime group can produce amines .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate depends on its specific applicationThe oxime group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methylbenzoate: Lacks the oxime group, making it less versatile in certain reactions.
Methyl 2-chloro-5-(1-(hydroxyimino)ethyl)benzoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate: Contains a nitro group instead of an oxime, leading to different chemical properties.
Uniqueness
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is unique due to the presence of both an oxime and a bromine atom on the aromatic ring.
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3 |
Clave InChI |
WSJSKOYCNUEGNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)



